molecular formula C17H13ClN2O3 B11142285 N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide

N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide

Cat. No.: B11142285
M. Wt: 328.7 g/mol
InChI Key: IPLPXYRMKMZCPS-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide typically involves multi-step organic synthesis processes. One common method involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-benzo dioxole and 6-chloro-1H-indole.

    Coupling Reaction: A Pd-catalyzed C-N cross-coupling reaction is employed to couple the 5-bromo-benzo dioxole with the 6-chloro-1H-indole.

    Acetamide Formation: The resulting intermediate undergoes further reactions to introduce the acetamide group, typically involving reagents such as ethyl bromoacetate and NaH in DMF.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography

Chemical Reactions Analysis

N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide undergoes various chemical reactions, highlighting its reactivity and functional versatility:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include PdCl2, xantphos, Cs2CO3, and solvents like toluene and DMF. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and induces apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide can be compared with other indole derivatives that exhibit similar biological activities:

This compound stands out due to its specific combination of the benzodioxole and indole moieties, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-chloroindol-1-yl)acetamide

InChI

InChI=1S/C17H13ClN2O3/c18-12-2-1-11-5-6-20(14(11)7-12)9-17(21)19-13-3-4-15-16(8-13)23-10-22-15/h1-8H,9-10H2,(H,19,21)

InChI Key

IPLPXYRMKMZCPS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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